3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea
Description
Chemical Identification and Nomenclature
The chemical identity of 3-methyl-1-[2-(pyridin-4-yl)ethyl]urea is firmly established through systematic nomenclature and analytical characterization. According to the International Union of Pure and Applied Chemistry (IUPAC), the compound is designated as 1-methyl-3-(2-pyridin-4-ylethyl)urea . Its molecular formula, C₉H₁₃N₃O , corresponds to a molecular weight of 179.22 g/mol . The compound’s structure features a urea group (-NH-C(=O)-NH-) substituted with a methyl group at one nitrogen atom and a 2-(pyridin-4-yl)ethyl moiety at the other (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1600269-30-4 | |
| IUPAC Name | 1-methyl-3-(2-pyridin-4-ylethyl)urea | |
| Molecular Formula | C₉H₁₃N₃O | |
| Synonyms | SCHEMBL13853785, KS-00003L1U, AKOS026675262 |
The pyridine ring, a six-membered aromatic system with one nitrogen atom, contributes to the compound’s polarity and potential for hydrogen bonding. The ethyl linker between the pyridine and urea groups introduces conformational flexibility, which may influence its interactions in biological or material systems.
Historical Context in Urea Derivative Research
Urea derivatives have played a pivotal role in organic chemistry since Friedrich Wöhler’s seminal 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. The development of substituted ureas, such as this compound, represents a natural progression in exploring structural modifications to tune physicochemical properties.
The incorporation of heteroaromatic rings like pyridine into urea scaffolds emerged prominently in the late 20th century, driven by interest in their electronic and steric effects. For example, pyridine-containing ureas were investigated for their ability to participate in π-π stacking and coordinate with metal ions, expanding their utility in catalysis and supramolecular chemistry. While this compound itself has not been extensively documented in historical literature, its structural analogs have been reported in patents and journals focusing on kinase inhibitors and antimicrobial agents.
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry
In drug discovery, urea derivatives are prized for their hydrogen-bonding capacity, which enhances target binding affinity. The pyridine moiety in this compound offers additional pharmacophoric features, such as:
- Hydrogen-bond acceptance via the pyridinic nitrogen.
- Lipid solubility modulation through aromatic interactions.
Recent studies highlight urea-pyridine hybrids as intermediates in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, analogs featuring similar scaffolds have shown activity against cancer cell lines by interfering with ATP-binding pockets in tyrosine kinases.
Table 2: Representative Urea-Pyridine Hybrids in Drug Discovery
Materials Science
Urea derivatives are integral to supramolecular chemistry due to their self-assembly via hydrogen bonds. The pyridine group in this compound could enable coordination with metal ions, facilitating the design of metal-organic frameworks (MOFs) or catalysts. For example, urea-based ligands have been employed in constructing porous materials for gas storage or heterogeneous catalysis.
Properties
IUPAC Name |
1-methyl-3-(2-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)12-7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRBGKZJDNYEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea typically involves the reaction of 3-methylurea with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown promising activity against multiple biological targets, including cancer cells. For instance, similar pyridine-containing urea compounds have exhibited antiviral , anti-inflammatory , and anticancer effects .
Case Study: Antiproliferative Activity
A study evaluated a series of urea derivatives, including those with pyridine moieties, against the National Cancer Institute's 60 human cancer cell lines. Compounds derived from similar structures demonstrated significant antiproliferative activity, particularly against melanoma and renal cancer cell lines, highlighting the therapeutic potential of such compounds .
Organic Synthesis Applications
Intermediate in Organic Reactions
The compound is utilized as an intermediate in various organic syntheses. It can participate in reactions to form more complex molecules. For example, it has been used in the synthesis of quinazolinones through reactions with anthranilic acid derivatives, showcasing its versatility as a synthetic intermediate .
Synthetic Routes
The synthesis typically involves the reaction of 3-methylurea with 2-(pyridin-4-yl)ethylamine under reflux conditions in solvents like ethanol or methanol. This method allows for the efficient production of the compound for further applications.
Material Science Applications
Development of New Materials
In material science, this compound is explored for developing new materials with specific properties. Its unique structure may contribute to creating polymers and coatings that possess enhanced mechanical or chemical resistance.
Biochemical Properties and Mechanisms of Action
Understanding the biochemical properties of this compound is crucial for its application in research:
- Target Interactions : The compound may interact with various enzymes and proteins due to its structural characteristics.
- Cellular Effects : It could influence cellular functions such as signaling pathways and gene expression, potentially leading to therapeutic effects .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea: Similar structure but with the pyridine ring attached at the 3-position.
3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea: Similar structure but with the pyridine ring attached at the 2-position.
N-Methyl-N’-[2-(pyridin-4-yl)ethyl]urea: Similar structure but with a methyl group on the nitrogen atom of the urea moiety.
Uniqueness
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
Biological Activity
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a pyridine moiety, which influences its reactivity and biological interactions. The specific substitution pattern on the pyridine ring is crucial for its biological activity, as it can affect the compound's ability to interact with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator . The pyridine ring can effectively interact with the active sites of enzymes, while the urea moiety can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1 .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial activity . In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : Research has shown that modifications in the structure can lead to enhanced biological activity. For example, varying the substituents on the pyridine ring has resulted in compounds with improved anticancer and antimicrobial efficacy .
- Structure-Activity Relationship (SAR) : Understanding the SAR has been pivotal in optimizing the biological activity of urea derivatives. Compounds with specific functional groups at strategic positions on the pyridine ring have exhibited significantly higher potency against targeted diseases .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. For instance, certain derivatives demonstrated reduced tumor growth in mice models, indicating their potential as effective anticancer agents .
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Derivative A | Anticancer | HCT116 | 0.5 µM |
| Derivative B | Antibacterial | S. aureus | 0.025 mg/mL |
| Derivative C | Antifungal | C. albicans | 16 µM |
| Derivative D | Anticancer | MCF-7 | 0.3 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridin-4-ylethylamine derivative with a methyl-substituted urea precursor. Key factors include solvent choice (e.g., dichloromethane or ethanol for solubility and reactivity), temperature control (25–60°C), and catalytic agents (e.g., triethylamine for deprotonation). Optimization may involve adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization. Analytical validation (HPLC, NMR) is critical to confirm purity and structural integrity .
Q. How can researchers characterize the compound’s structure and purity using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, with pyridinyl protons resonating at δ 8.5–7.5 ppm and urea NH signals near δ 5–6 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNO: 216.11).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays).
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding patterns in the urea moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, and temperature variations. Systematic solubility profiling in buffered solutions (pH 1–10) and co-solvent systems (e.g., DMSO/PBS) is recommended. Techniques like dynamic light scattering (DLS) can detect aggregation, while molecular dynamics simulations predict solvation free energy. Referencing formulation strategies from analogous urea compounds (e.g., aqueous stabilizers in Pfizer’s patented formulations) may guide experimental design .
Q. What computational methods are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-recognizing targets (e.g., kinases or GPCRs). Focus on urea’s hydrogen-bonding capacity.
- MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
- QSAR Modeling : Correlate structural features (e.g., pyridinyl substitution, urea linker length) with activity data from analogs (e.g., DCC-2036, a kinase inhibitor with similar urea-pyridine motifs) .
Q. How to design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing Routes : Oral bioavailability assessment via gavage vs. intravenous administration in rodent models.
- Metabolic Stability : Liver microsome assays (human/rodent) identify CYP450-mediated degradation.
- Toxicokinetics : Measure plasma half-life (), , and AUC. Histopathology and serum biomarkers (ALT/AST) evaluate hepatotoxicity.
- Reference Standards : Compare with structurally related compounds (e.g., Pfizer’s patented urea derivatives) for benchmarking .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in simulated gastric fluid (pH 1.2) and neutral buffers. Monitor degradation via LC-MS and quantify products (e.g., hydrolyzed urea derivatives). Use Arrhenius modeling to extrapolate shelf-life. Cross-reference stability data from patents on aqueous urea formulations, which may recommend pH modifiers or lyophilization .
Experimental Design for Mechanism of Action
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinase Profiling : Use KinomeScan or Caliper assays to screen against 400+ kinases, given pyridine’s affinity for ATP-binding pockets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identify downstream pathways (e.g., apoptosis or proliferation markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
